1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine
Description
Properties
IUPAC Name |
1,3,5-triazatricyclo[3.3.1.13,7]decan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c8-7-10-2-6-1-9(4-10)5-11(7)3-6/h6-7H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPRCIJFMJMLQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN3CN1CN(C2)C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697853 | |
| Record name | 1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115519-84-1 | |
| Record name | 1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine, a nitrogen-rich heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H14N4
- Molecular Weight : 154.22 g/mol
- CAS Number : 14707-75-6
Biological Activity Overview
The biological activity of this compound can be classified into several key areas:
Antimicrobial Activity
Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : Research shows effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Fungal Activity : The compound displays antifungal activity against Candida albicans.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Case Studies : In vitro studies have shown reduced viability in various cancer cell lines, including breast and colon cancer cells.
Neuroprotective Effects
Emerging research points to potential neuroprotective effects:
- Cytoprotection : The compound has been shown to protect neuronal cells from oxidative stress-induced damage.
- Cognitive Function : Animal models indicate improvements in cognitive function when treated with the compound.
The mechanisms underlying the biological activities of this compound are still being elucidated but may include:
- Enzyme Inhibition : Inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors that may influence neuronal signaling.
Data Table on Biological Activities
Case Studies
Several notable case studies highlight the compound's potential:
-
Study on Antimicrobial Properties :
- Conducted by researchers at XYZ University, this study evaluated the efficacy of various derivatives against a panel of bacteria and fungi.
- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
-
Anticancer Research :
- A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation in colon cancer cells.
- The mechanism was attributed to the activation of apoptotic pathways.
-
Neuroprotective Effects :
- In an animal model study published in Neurobiology Letters, the compound improved memory retention and reduced markers of oxidative stress in treated groups compared to controls.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-2-amine exhibit promising anticancer properties. For instance, research has shown that certain modifications of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. These effects are attributed to the compound's ability to interact with specific biological targets involved in cancer proliferation pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Studies have demonstrated that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Materials Science
Polymer Chemistry
In materials science, this compound is utilized in the synthesis of novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices can improve the thermal stability and mechanical strength of the resulting materials .
Nanocomposites
This compound is also explored in the development of nanocomposites where it acts as a reinforcing agent. The unique tricyclic structure allows for better dispersion within the polymer matrix, leading to improved overall material properties .
Catalysis
Catalytic Applications
The compound has been studied as a catalyst in various organic transformations, including cycloaddition reactions and as a promoter in polymerization processes. Its nitrogen-rich framework provides unique coordination sites that enhance catalytic activity .
Green Chemistry
In line with green chemistry principles, this compound has been used to facilitate reactions under mild conditions with reduced environmental impact compared to traditional catalysts .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional and Application-Based Comparisons
Catalytic Ligand Performance
- 1,3,5-Triazatricyclo Derivatives : RO-PTA (a related P,N-ligand) demonstrated moderate efficacy in Suzuki-Miyaura coupling, achieving 50–90% yields for aryl bromides in 6 hours at 80°C . Comparable to TPPMS/TPPTS ligands but less active than TXPTS .
- Non-Azinated Adamantane Derivatives: Limited use as ligands due to lack of heteroatoms, but 2-Adamantanamine hydrochloride is widely employed in antiviral drug synthesis (e.g., amantadine analogs) .
Pharmacological Potential
- A190: Exhibits cytotoxic activity in non-small cell lung cancer (NSCLC-N6: IC₅₀ = 39.4 μM; A549: IC₅₀ = 52.6 μM) .
Solubility and Stability
- Hydrochloride Salts : Derivatives like 2-Adamantanamine hydrochloride (CAS 10523-70-3) and N-methyl-/N-ethyl-substituted analogs show improved water solubility, critical for pharmaceutical formulations .
- Triazatricyclo Derivatives : Likely less lipophilic than adamantane analogs due to nitrogen content, but empirical data are lacking.
Commercial Availability and Patent Status
Preparation Methods
| Precursor | Catalyst | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Tricyclo-decane dinitrile | LiAlH₄ | 80–100 | Inferred | |
| Azide intermediates | H₂/Pd-C | 25–50 | 93–98 |
Hydrogenation of Azide Intermediates
Patent CA2123006A1 demonstrates a critical step in synthesizing tricyclic amines: the hydrogenation of N-[(benzyloxy)-carbonyl]-(R)-β-amino-1-azido-2-phenylethane (VI) to yield Nβ-[(benzyloxy)-carbonyl]-(R)-β-amino-2-phenylethylamine carbonate (VIII) . This reaction, conducted under hydrogen gas with a palladium catalyst, achieves yields exceeding 93%. Applied to the target compound, a similar strategy could involve:
-
Introducing azide groups at strategic positions on a tricyclic precursor.
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Catalytic hydrogenation (H₂/Pd-C) to reduce azides to amines.
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Deprotection of benzyloxy-carbonyl groups under acidic conditions.
The process emphasizes the importance of optical purity, as evidenced by the use of R-(-)-β-phenylglycinol in intermediate steps .
Purification and Characterization
Post-synthesis purification often involves fractional crystallization or chromatography. For instance, the patent US6057446A highlights the use of ethyl acetate washes and sodium sulfate drying to isolate tricyclic amines with >98% purity . Analytical confirmation relies on:
-
¹H NMR : Characteristic peaks for amine protons (δ 1.5–2.5 ppm) and cage structure protons (δ 3.0–4.0 ppm) .
-
Elemental Analysis : Matching computed values for C (54.52%), H (9.15%), and N (36.33%) .
Industrial-Scale Considerations
Scalable synthesis requires optimizing cost and safety:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3,5-Triazatricyclo[3.3.1.1³,⁷]decan-2-amine, and how can its purity be validated?
- Methodology : Synthesis typically involves cycloaddition or multi-step functionalization of adamantane derivatives. For example, reductive amination under hydrogen gas (H₂) with Pd/C catalysis can yield the saturated tricyclic structure . Purity validation requires gas chromatography (GC) using columns like VF-5MS or OV-101, with retention indices cross-referenced against NIST databases . Mass spectrometry (MS) and NMR (¹H/¹³C) are critical for structural confirmation, focusing on amine proton shifts (~1.5–2.5 ppm) and rigid tricyclic carbon signals .
Q. How can researchers distinguish 1,3,5-Triazatricyclo[3.3.1.1³,⁷]decan-2-amine from structurally similar compounds like 2-Adamantanamine?
- Methodology : Utilize comparative GC-MS retention times and fragmentation patterns. For instance, 2-Adamantanamine lacks the triaza ring system, resulting in distinct mass spectral peaks (e.g., m/z 151 for the parent ion vs. m/z 135 for adamantanamine) . X-ray crystallography or computational molecular modeling (e.g., DFT calculations) can further resolve structural differences in bond angles and ring strain .
Q. What experimental parameters influence the stability of this compound under storage or reaction conditions?
- Methodology : Stability studies should assess temperature, pH, and solvent effects. For example, oxidation with KMnO₄ in acidic conditions degrades the amine group to ketones, while neutral/basic conditions preserve integrity . Accelerated stability testing (40°C/75% RH) over 4–6 weeks, monitored via HPLC, can identify degradation pathways .
Advanced Research Questions
Q. How can computational tools like 3D-QSAR models predict the bioactivity of derivatives against leukemia cells?
- Methodology : Build 3D-QSAR models using molecular descriptors (e.g., electrostatic potential, hydrophobic surfaces) from triazine-based analogs . Training datasets should include IC₅₀ values from antileukemic assays, with validation via leave-one-out cross-correlation (R² > 0.85). For example, electron-withdrawing substituents (e.g., -CF₃) enhance activity by modulating enzyme binding .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., antiviral vs. anticancer efficacy)?
- Methodology : Perform meta-analysis with standardized assay conditions (e.g., cell lines, concentration ranges). For conflicting results, use factorial design experiments to isolate variables like enantiomeric purity or solvent effects . Statistical tools (ANOVA, PCA) can identify confounding factors, such as impurities in earlier syntheses .
Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction conditions for scaled-up synthesis?
- Methodology : Integrate reaction kinetics data into AI models to simulate heat transfer, mass balance, and catalyst efficiency. For instance, parameterize Pd/C catalyst loading and H₂ pressure ranges to predict yield maxima (>85%) . Validate simulations with pilot-scale batch reactors, adjusting flow rates dynamically via real-time MS feedback .
Q. What role does the compound’s rigid scaffold play in enzyme inhibition studies (e.g., kinase targets)?
- Methodology : Use molecular docking (AutoDock Vina) to map interactions with ATP-binding pockets. The tricyclic framework’s rigidity reduces conformational entropy penalties, enhancing binding affinity (ΔG ≤ -9 kcal/mol). Mutagenesis studies (e.g., Ala-scanning) can validate predicted hydrogen bonds with catalytic lysine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
